Methyl furo[3,2-b]pyridine-5-carboxylate
Description
Architectural Significance of Fused Heterocycles in Organic Chemistry
Fused heterocyclic systems are integral to the field of organic chemistry due to their structural complexity and diverse functionalities. The fusion of different heterocyclic rings can lead to novel chemical and biological properties that are not present in the individual constituent rings. ontosight.ai This architectural strategy allows for the creation of rigid, planar molecules with specific three-dimensional arrangements of atoms, which is often a key factor in their interaction with biological targets. The unique electronic nature of these fused systems also makes them valuable synthons for the construction of more complex molecular frameworks.
Positional Isomers and Related Furo-Fused Heterocyclic Scaffolds
The furo[3,2-b]pyridine (B1253681) system is one of several possible positional isomers of furopyridines, each with distinct chemical and physical properties. Other notable isomers include furo[2,3-b]pyridine (B1315467), furo[3,4-b]pyridine, and furo[2,3-c]pyridine, among others. The arrangement of the furan (B31954) and pyridine (B92270) rings relative to each other significantly influences the molecule's electronic properties, dipole moment, and reactivity.
| Scaffold Name | Ring System |
|---|---|
| furo[2,3-b]pyridine | Furan fused to the 'b' face of pyridine at positions 2 and 3 |
| furo[3,2-b]pyrrole | Furan fused to the 'b' face of pyrrole (B145914) at positions 3 and 2 |
| thieno[3,2-b]pyridine (B153574) | Thiophene fused to the 'b' face of pyridine at positions 3 and 2 |
Academic Research Interest in Furo[3,2-b]pyridine Chemistry
The furo[3,2-b]pyridine ring system has garnered significant attention from the academic and industrial research communities. This interest is primarily driven by the diverse biological activities exhibited by its derivatives. doaj.org Research has shown that compounds incorporating the furo[3,2-b]pyridine scaffold can possess a range of pharmacological properties, including potential applications as cytotoxic agents for cancer therapy. nih.gov The unique structural and electronic features of this heterocyclic system make it an attractive scaffold for the design and synthesis of novel therapeutic agents and functional materials. ontosight.ai
Methyl furo[3,2-b]pyridine-5-carboxylate: A Closer Look
This compound is a specific derivative of the furo[3,2-b]pyridine ring system. Its structure is characterized by a methyl ester group attached to the 5-position of the pyridine ring.
| Property | Value |
|---|---|
| CAS Number | 1352896-33-3 |
| Molecular Formula | C9H7NO3 |
| Molecular Weight | 177.16 g/mol |
While extensive, dedicated research on this compound is not widely available in the public domain, its chemical properties and potential reactivity can be inferred from the general chemistry of the furo[3,2-b]pyridine ring system and the presence of the methyl ester functional group. The synthesis of such derivatives often involves multi-step reaction sequences, including condensation and cyclization reactions. ontosight.ai The ester functionality provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to form various amides. These transformations would allow for the exploration of the structure-activity relationships of this class of compounds.
The potential applications of this compound are likely to be in the field of medicinal chemistry, given the established biological activities of the broader furo[3,2-b]pyridine class of compounds. doaj.orgnih.gov It could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. Further research is needed to fully explore the synthetic utility and biological potential of this specific compound.
Structure
3D Structure
Properties
IUPAC Name |
methyl furo[3,2-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)7-2-3-8-6(10-7)4-5-13-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUMSSVWIGWCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)OC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Methyl Furo 3,2 B Pyridine 5 Carboxylate and Its Analogues
Approaches to the Furo[3,2-b]pyridine (B1253681) Core Structure
The assembly of the bicyclic furo[3,2-b]pyridine core is a critical first step in the synthesis of its derivatives. Various methodologies have been developed, primarily focusing on the formation of the furan (B31954) ring onto a pre-existing pyridine (B92270) scaffold or the concurrent formation of both rings.
Metal-Mediated Cyclization Reactions for Scaffold Assembly
Metal-mediated reactions are powerful tools for the construction of the furo[3,2-b]pyridine skeleton, often proceeding through intramolecular cyclization of appropriately substituted pyridine precursors. Palladium-catalyzed reactions are particularly prominent in this regard. One effective strategy involves the Pd(0)-catalyzed intramolecular cyclization of substituted pyridin-3-yloxy butenoates. This approach provides a versatile and efficient route to highly functionalized furo[3,2-b]pyridine systems in high yields.
Another significant metal-mediated approach is the Sonogashira coupling followed by cyclization. This two-step, one-pot process typically involves the coupling of a halogenated 3-hydroxypyridine (B118123) with a terminal alkyne, catalyzed by palladium and copper. The resulting 2-alkynyl-3-hydroxypyridine intermediate can then undergo intramolecular cyclization to afford the furo[3,2-b]pyridine core. This methodology is advantageous as it allows for the introduction of substituents at the 2-position of the furan ring, depending on the alkyne used.
| Reaction | Catalyst/Reagent | Precursor | Key Feature |
| Intramolecular Heck Cyclization | Pd(0) | Substituted pyridin-3-yloxy butenoates | Efficient formation of highly functionalized core |
| Sonogashira Coupling and Cyclization | Pd/Cu | Halogenated 3-hydroxypyridine and terminal alkyne | Allows for 2-position substitution |
Regioselective Metalation (Lithiation) for Polyfunctionalized Derivatives
Regioselective metalation, particularly lithiation, of the furo[3,2-b]pyridine core provides a direct method for the introduction of functional groups at specific positions. The acidic protons on the furo[3,2-b]pyridine ring can be selectively abstracted by strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents.
Cyclocondensation and Ring-Closing Methodologies in Furo[3,2-b]pyridine Synthesis
Cyclocondensation and other ring-closing reactions represent a classical yet effective approach to the furo[3,2-b]pyridine scaffold. These methods often involve the reaction of a substituted pyridine with a component that will form the furan ring. For instance, a tandem nucleophilic aromatic substitution (SNAr) and cyclization reaction can be employed. This can be exemplified by the reaction of a dihalonicotinic acid derivative with a hydroxyacetate. The alkoxide of the hydroxyacetate displaces a halogen on the pyridine ring, and the subsequent intramolecular cyclization of the intermediate forms the fused furan ring.
While not leading directly to the furo[3,2-b]pyridine isomer, the principles of the Pictet-Spengler reaction, used for the synthesis of tetrahydrofuro[3,2-c]pyridines, highlight the utility of acid-catalyzed cyclization of furan-containing amines. researchgate.net Similarly, Bischler-Napieralski type cyclocondensations offer another route to related hydrogenated furopyridine systems. researchgate.net These methodologies underscore the broad applicability of cyclocondensation strategies in the synthesis of this class of heterocycles. A tandem cyclization of methyl 2-[(cyanophenoxy)methyl]-3-furoates has also been reported to form a more complex benzofuro[3,2-b]furo[2,3-d]pyridine system, showcasing the power of intramolecular cyclization in building intricate heterocyclic frameworks.
Synthesis of Methyl Furo[3,2-b]pyridine-5-carboxylate and Related Ester Analogues
The synthesis of the target molecule, this compound, can be envisioned through several synthetic pathways. A direct approach would involve the construction of the furo[3,2-b]pyridine ring from a pyridine precursor that already contains the desired methyl carboxylate group at the 5-position.
Alternatively, the ester functionality can be introduced after the formation of the furo[3,2-b]pyridine core. One common method is the regioselective lithiation of the furo[3,2-b]pyridine at the 5-position, followed by quenching with carbon dioxide to yield the corresponding furo[3,2-b]pyridine-5-carboxylic acid. The subsequent esterification of this carboxylic acid with methanol (B129727), typically under acidic conditions (Fischer esterification), would provide the desired methyl ester.
Another powerful method for introducing the ester group is through palladium-catalyzed carbonylation. If a 5-halo-furo[3,2-b]pyridine derivative is available, it can be subjected to a carbonylation reaction in the presence of carbon monoxide, methanol, and a palladium catalyst to directly afford this compound. This method is highly efficient for the synthesis of aryl and heteroaryl esters.
The synthesis of related ester analogues can be achieved by varying the alcohol used in the esterification of the carboxylic acid or in the palladium-catalyzed alkoxycarbonylation reaction.
| Method | Precursor | Reagents | Product |
| Lithiation and Carboxylation/Esterification | Furo[3,2-b]pyridine | 1. n-BuLi, 2. CO2, 3. MeOH, H+ | This compound |
| Palladium-catalyzed Carbonylation | 5-Halo-furo[3,2-b]pyridine | CO, MeOH, Pd catalyst | This compound |
Derivatization and Functionalization of the Furo[3,2-b]pyridine Scaffold
Further diversification of the furo[3,2-b]pyridine scaffold is crucial for exploring its structure-activity relationships in various applications. Cross-coupling reactions are particularly valuable for this purpose.
Introduction of Substituents via Cross-Coupling Reactions (e.g., Palladium-Catalyzed)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are indispensable tools for the functionalization of the furo[3,2-b]pyridine ring. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions, provided a suitable handle such as a halogen or triflate is present on the ring.
For example, a 7-halo-furo[3,2-b]pyridine can be coupled with a variety of boronic acids or esters in a Suzuki-Miyaura reaction to introduce aryl or heteroaryl substituents at the 7-position. A Pd-catalyzed cross-coupling reaction has been successfully employed to yield a 7,7'-bifuro[3,2-b]pyridine. The synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates via Suzuki-Miyaura coupling of a bromo-thieno[3,2-b]pyridine precursor demonstrates the applicability of this methodology to analogous heterocyclic systems. This suggests that a similar strategy could be applied to a 5-halo-methylfuro[3,2-b]pyridine-5-carboxylate to introduce a wide range of substituents at that position.
| Reaction | Precursor | Coupling Partner | Catalyst | Resulting Bond |
| Suzuki-Miyaura | Halo-furo[3,2-b]pyridine | Boronic acid/ester | Pd catalyst | C-C |
| Stille | Halo-furo[3,2-b]pyridine | Organostannane | Pd catalyst | C-C |
| Heck | Halo-furo[3,2-b]pyridine | Alkene | Pd catalyst | C-C |
Functionalization at Specific Ring Positions (e.g., 3, 5, 7-positions)
The furo[3,2-b]pyridine ring system is a combination of a π-electron excessive furan ring fused to a π-electron deficient pyridine ring. This electronic arrangement dictates the regioselectivity of substitution reactions. The furan moiety is generally more susceptible to electrophilic attack, while the pyridine ring is more prone to nucleophilic substitution, particularly when activated.
Functionalization at the 3-position (Furan Ring):
The electron-rich nature of the furan ring directs electrophilic substitution primarily to the 3-position. Reactions such as bromination, nitration, and Vilsmeier-Haack formylation are characteristic transformations for introducing functional groups at this site.
The Vilsmeier-Haack reaction, for instance, utilizes a substituted formamide (B127407) and phosphorus oxychloride to generate a Vilsmeier reagent, which acts as the electrophile. wikipedia.org This reaction typically results in formylation, introducing an aldehyde group that can be a versatile handle for further synthetic modifications. ijpcbs.com For example, the Vilsmeier-Haack reaction on 2-acetyl-3-acylaminobenzo[b]furans has been used to synthesize 4-chloro-3-formylbenzo[b]furo[3,2-b]pyridine, demonstrating the utility of this reaction in building complex derivatives. ijpcbs.com
Functionalization at the 5- and 7-positions (Pyridine Ring):
Introducing substituents at the 5- and 7-positions of the pyridine ring typically requires nucleophilic substitution strategies. These positions are electron-deficient and analogous to the meta and ortho positions relative to the ring nitrogen, respectively. Direct nucleophilic attack on the unsubstituted ring is difficult and often requires harsh conditions. A more common approach involves the introduction of a good leaving group, such as a halogen, at these positions.
The synthesis of precursors already containing substituents at these positions is a viable strategy. For instance, functional handles can be introduced to allow for subsequent palladium-mediated cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.
| Position | Reaction Type | Reagents & Conditions | Product Description |
|---|---|---|---|
| 3 | Vilsmeier-Haack Formylation | POCl₃, DMF | Introduction of a formyl (-CHO) group at the 3-position. |
| 3 | Bromination | N-Bromosuccinimide (NBS), Oleum | Introduction of a bromine atom at the 3-position. |
| 3 | Nitration | HNO₃, H₂SO₄ | Introduction of a nitro (-NO₂) group at the 3-position. |
| 5, 7 | Nucleophilic Aromatic Substitution (SNAr) | Requires a pre-installed leaving group (e.g., -Cl, -Br). Reaction with various nucleophiles (e.g., amines, alkoxides). | Substitution of the leaving group with a nucleophile at the 5- or 7-position. |
Preparation of N-Oxides and Amino Derivatives of Furo[3,2-c]pyridine (B1313802)
The isomeric furo[3,2-c]pyridine system has also been the subject of extensive synthetic studies, particularly focusing on the preparation of N-oxides and various amino derivatives which serve as important intermediates for more complex molecules.
Preparation of N-Oxides:
The nitrogen atom of the pyridine ring in furo[3,2-c]pyridines can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (B109758) being a common and effective reagent. researchgate.net The resulting N-oxides are versatile intermediates. For example, they can undergo reactions like the Reissert-Henze reaction, where treatment with benzoyl chloride and potassium cyanide leads to the introduction of a cyano group at the 4-position. researchgate.netcas.cz
Preparation of Amino Derivatives:
Several strategies exist for the synthesis of amino derivatives of furo[3,2-c]pyridine.
One common method involves the initial conversion of a furopyridone to a chloro derivative using a reagent like phosphorus oxychloride. researchgate.net This chloro-substituted furo[3,2-c]pyridine can then undergo nucleophilic substitution with various amines. For instance, 4-chloro-2-(3-pyridyl)furo[3,2-c]pyridine can be converted to 4-amino-2-(3-pyridyl)furo[3,2-c]pyridine using hydrazine (B178648) hydrate (B1144303) with a palladium on carbon (Pd/C) catalyst. researchgate.net Similarly, reactions with cyclic secondary amines such as morpholine, piperidine, and pyrrolidine (B122466) can yield the corresponding 4-substituted amino derivatives. researchgate.net
Another approach is direct N-amination. Furo[3,2-c]pyridines can react with reagents like O-(4-methylbenzenesulfonyl)hydroxylamine to form 5-aminofuro[3,2-c]pyridinium tosylates. cas.czresearchgate.net These salts can then be converted into zwitterionic N-imides, which are capable of participating in 1,3-dipolar cycloaddition reactions to construct more complex fused heterocyclic systems. researchgate.netcas.cz
| Derivative Type | Starting Material | Reagents & Conditions | Product |
|---|---|---|---|
| N-Oxide | 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine | m-Chloroperoxybenzoic acid, Dichloromethane | 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridin-5-oxide researchgate.net |
| 4-Amino Derivative | 4-Chloro-2-(3-pyridyl)furo[3,2-c]pyridine | Hydrazine hydrate, Pd/C, Ethanol (B145695) | 4-Amino-2-(3-pyridyl)furo[3,2-c]pyridine researchgate.net |
| 4-Morpholino Derivative | 4-Chloro-furo[3,2-c]pyridine derivative | Morpholine | 4-Morpholinofuro[3,2-c]pyridine derivative researchgate.net |
| 5-Aminopyridinium Salt | Furo[3,2-c]pyridine | O-(4-methylbenzenesulfonyl)hydroxylamine, Dichloromethane | 5-Aminofuro[3,2-c]pyridinium tosylate cas.cz |
| 4-Carbonitrile (from N-Oxide) | Furo[3,2-c]pyridine N-oxide | Benzoyl chloride, KCN, H₂O/Dichloromethane | Furo[3,2-c]pyridine-4-carbonitrile cas.cz |
Chemical Transformations and Reactivity of Methyl Furo 3,2 B Pyridine 5 Carboxylate Derivatives
Reactions of the Furan (B31954) Moiety within the Furo[3,2-b]pyridine (B1253681) System (e.g., electrophilic substitution)
The furan component of the furo[3,2-b]pyridine system is inherently electron-rich and, therefore, susceptible to electrophilic substitution reactions. While the pyridine (B92270) ring is generally deactivated towards electrophiles, the fused furan ring provides a site for such reactions to occur.
One of the key electrophilic substitution reactions is formylation, which can be achieved through the Vilsmeier-Haack reaction. wikipedia.orgyoutube.comijpcbs.comorganic-chemistry.orgresearchgate.net This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407), such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. wikipedia.orgyoutube.com This reagent can then attack the electron-rich furan ring, leading to the introduction of a formyl group. For instance, the formylation of a pyrazolo[3,4-b]pyridine system, a related nitrogen-containing fused heterocycle, has been shown to occur on the pyridine ring when a dihydro derivative is present on the pyrazole (B372694) ring. ijpcbs.com In the case of furo[3,2-b]pyridines, the electron-rich nature of the furan ring would direct the formylation to one of its available positions.
Other electrophilic substitution reactions, such as nitration and acylation, have been studied on the isomeric benzo[b]furo[2,3-c]pyridine system. researchgate.net In these derivatives, nitration and acylation were found to proceed exclusively at the C6 position of the annelated benzene (B151609) ring. researchgate.net If this position is blocked, substitution occurs at the C8 position. researchgate.net While this is a different isomer, it provides insight into the potential for electrophilic substitution on the carbocyclic portion of related fused systems. For the furo[3,2-b]pyridine core, electrophilic attack would be anticipated to occur on the furan ring, given its higher electron density compared to the pyridine ring.
Reactivity of the Pyridine Ring in Furo[3,2-b]pyridine Derivatives (e.g., N-oxide transformations)
The pyridine nitrogen in the furo[3,2-b]pyridine ring system can be oxidized to form the corresponding N-oxide. This transformation significantly alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. scripps.edunih.govarkat-usa.org The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org A continuous flow microreactor method using a TS-1/H₂O₂ catalytic system has also been developed for the efficient N-oxidation of pyridine derivatives. organic-chemistry.org
The resulting furo[3,2-b]pyridine N-oxides can then undergo a variety of subsequent reactions. For example, the reaction of pyrano- and furo[3,2-c]pyridine (B1313802) N-oxides with trimethylsilyl (B98337) cyanide has been reported, leading to cyanation of the pyridine ring. researchgate.net The N-oxide functionality activates the positions ortho and para to the nitrogen, facilitating nucleophilic substitution. In general, the oxygen atom of the N-oxide can attack an electrophile, which is followed by the addition of a nucleophile at the 2- or 4-position of the pyridine ring. scripps.edu
Furthermore, the presence of the N-oxide can influence the regioselectivity of electrophilic substitution. In the nitration of pyridine-N-oxide, the kinetic product is the ortho-nitro compound, while the thermodynamic product is the para-substituted one, which is the experimentally observed product when considering explicit solvation of the oxygen atom. rsc.org
Transformations of the Carboxylate Functional Group (e.g., hydrolysis to carboxylic acid, formation of hydrazides)
The methyl carboxylate group at the 5-position of the furo[3,2-b]pyridine ring is a versatile handle for further synthetic modifications. One of the fundamental transformations is its hydrolysis to the corresponding carboxylic acid. This is typically achieved under acidic or basic conditions.
Another important transformation is the conversion of the methyl ester to a carbohydrazide. This is generally accomplished by reacting the ester with hydrazine (B178648) hydrate (B1144303), often in a suitable solvent like methanol (B129727) or ethanol (B145695) under reflux conditions. who.intmdpi.comresearchgate.net For example, 5-methylpyrazine-2-carbohydrazide (B1341549) has been synthesized from its corresponding methyl ester by treatment with hydrazine hydrate. who.intresearchgate.net Similarly, furo[2,3-b]pyrrole-5-carboxylates have been converted to their respective hydrazides by reaction with hydrazine in refluxing ethanol. mdpi.com These carbohydrazides are valuable intermediates for the synthesis of a variety of other heterocyclic compounds. For instance, substituted furo[3,2-b]pyrrole-5-carboxhydrazides have been used as ligands for the synthesis of metal complexes and have been reacted with aldehydes to form hydrazones. nih.govnih.gov
Condensation Reactions with Furo[3,2-b]pyridine Carboxaldehydes and Activated Methylene (B1212753) Compounds
Furo[3,2-b]pyridine carboxaldehydes, which can be synthesized via methods like the Vilsmeier-Haack reaction as discussed in section 3.1, are valuable precursors for carbon-carbon bond formation through condensation reactions. A prominent example is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. researchgate.netorganic-chemistry.orgwikipedia.orgbas.bgnih.gov
Active methylene compounds are those with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile, cyanoacetamide, and ethyl cyanoacetate. bas.bg The condensation of pyridinecarbaldehydes with these compounds has been shown to proceed efficiently, even under catalyst-free conditions in a water-ethanol mixture at room temperature, to yield electron-deficient alkenes with high E-selectivity. bas.bg This methodology is directly applicable to furo[3,2-b]pyridine carboxaldehydes. The use of a base, such as piperidine, is common in these reactions. wikipedia.org
The products of these condensation reactions are often α,β-unsaturated compounds which are themselves useful intermediates for further synthetic elaborations. wikipedia.org Multi-component reactions involving aldehydes, active methylene compounds, and other reagents can lead to the formation of more complex heterocyclic systems. organic-chemistry.orgresearchgate.netacsgcipr.org For example, a three-component reaction of β-ketonitriles, aldehydes, and pyridinium (B92312) ylide precursors can yield trans-4,5-dihydrofuran-3-carbonitriles through a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN₂ cyclization. organic-chemistry.org
Interactive Data Table: Summary of Chemical Transformations
| Section | Reaction Type | Reactants | Reagents/Conditions | Products |
| 3.1 | Electrophilic Substitution (Formylation) | Furo[3,2-b]pyridine derivative | POCl₃, DMF (Vilsmeier-Haack) | Furo[3,2-b]pyridine carboxaldehyde |
| 3.2 | N-Oxidation | Furo[3,2-b]pyridine derivative | H₂O₂/AcOH or m-CPBA | Furo[3,2-b]pyridine N-oxide |
| 3.2 | Cyanation of N-oxide | Furo[3,2-b]pyridine N-oxide | Trimethylsilyl cyanide | Cyanofuro[3,2-b]pyridine |
| 3.3 | Hydrazide Formation | Methyl furo[3,2-b]pyridine-5-carboxylate | Hydrazine hydrate, alcohol, reflux | Furo[3,2-b]pyridine-5-carbohydrazide |
| 3.4 | Knoevenagel Condensation | Furo[3,2-b]pyridine carboxaldehyde, Active methylene compound | Base (e.g., piperidine) or catalyst-free | α,β-Unsaturated furo[3,2-b]pyridine derivative |
Spectroscopic Characterization Methodologies for Furo 3,2 B Pyridine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
One-dimensional (1D) NMR spectra for proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) nuclei each offer unique insights into the structure of Methyl furo[3,2-b]pyridine-5-carboxylate.
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and type of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the fused heterocyclic rings and the methyl ester group. Based on the structure and analysis of similar compounds, the predicted chemical shifts (δ) are outlined in the table below. The protons on the pyridine (B92270) and furan (B31954) rings typically appear in the aromatic region (7.0-9.0 ppm), with their specific shifts influenced by the electronegativity of the adjacent nitrogen and oxygen atoms and the electron-withdrawing effect of the carboxylate group. The methyl protons of the ester group are expected to appear as a sharp singlet in the upfield region (around 3.9 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, nine distinct signals are expected. The carbon of the ester carbonyl group (C=O) is typically found significantly downfield (~165 ppm). The carbons of the aromatic and heterocyclic rings resonate in the 105-160 ppm range. The methoxy (B1213986) carbon (-OCH₃) of the ester appears at a characteristic upfield position (~53 ppm).
¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy is a specialized technique used to probe the electronic environment of nitrogen atoms. For the furo[3,2-b]pyridine (B1253681) system, the single nitrogen atom in the pyridine ring would produce a signal whose chemical shift is sensitive to factors like solvent, protonation, and the electronic effects of substituents. The fusion of the electron-rich furan ring is expected to influence the shielding of the nitrogen atom compared to simple pyridine.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | ~7.8-8.0 (d) | ~145-148 |
| 3 | ~7.0-7.2 (d) | ~105-108 |
| 5 | - | ~140-143 |
| 6 | ~8.0-8.2 (d) | ~118-121 |
| 7 | ~8.6-8.8 (d) | ~150-153 |
| C=O | - | ~164-167 |
| OCH₃ | ~3.9-4.0 (s) | ~52-54 |
| 3a (bridgehead) | - | ~155-158 |
| 7a (bridgehead) | - | ~125-128 |
Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structures of fused heterocyclic systems by establishing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between H-2 and H-3 on the furan ring, and between H-6 and H-7 on the pyridine ring, confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is used to definitively assign the ¹³C signals for all protonated carbons (C-2, C-3, C-6, C-7, and the -OCH₃ group).
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (Molecular Formula: C₉H₇NO₃), the molecular weight is 177.16 g/mol .
The high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ at m/z 177.0426, confirming the elemental composition. The fragmentation pattern under electron ionization (EI) is predicted to involve key losses characteristic of methyl esters and aromatic heterocycles.
Loss of a Methoxy Radical: The primary fragmentation pathway for methyl esters is often the loss of the methoxy radical (•OCH₃), resulting in a stable acylium ion.
[M]⁺• → [M - 31]⁺ + •OCH₃ (m/z 177 → m/z 146)
Loss from the Furo-Pyridine Ring: Subsequent fragmentation of the heterocyclic core could involve the loss of neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN), which is common for pyridine-containing rings.
[M - 31]⁺ → [M - 31 - 28]⁺ + CO (m/z 146 → m/z 118)
These predicted fragmentation pathways are summarized in the table below.
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 177 | [C₉H₇NO₃]⁺• (Molecular Ion) | - |
| 146 | [C₈H₄NO₂]⁺ | •OCH₃ |
| 118 | [C₇H₄NO]⁺ | •OCH₃, CO |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific bonds. It is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands.
The most prominent peak would be from the carbonyl (C=O) stretch of the ester group, which is typically strong and sharp. The C-O bonds of the ester and the furan ring ether linkage will also show strong absorptions. Aromatic C-H and C=C/C=N stretching vibrations confirm the presence of the heterocyclic ring system.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic/Heterocyclic Ring |
| 2960-2850 | C-H Stretch | Methyl Group (-OCH₃) |
| 1740-1720 | C=O Stretch | Ester Carbonyl |
| 1600-1450 | C=C and C=N Stretch | Aromatic/Heterocyclic Ring |
| 1300-1200 | C-O Stretch (asymmetric) | Ester and Furan Ether |
| 1150-1050 | C-O Stretch (symmetric) | Ester and Furan Ether |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry. For this compound, with the molecular formula C₉H₇NO₃, the theoretical elemental composition can be calculated. Experimental values that fall within a narrow margin (typically ±0.4%) of the theoretical values provide strong evidence for the compound's purity and proposed formula.
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 9 | 108.099 | 61.02% |
| Hydrogen (H) | 1.008 | 7 | 7.056 | 3.98% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.91% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 27.09% |
| Total | - | - | 177.159 | 100.00% |
Theoretical and Computational Studies on Furo 3,2 B Pyridine Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., Density Functional Theory, Semi-Empirical Methods)
Quantum chemical calculations are fundamental to understanding the electronic characteristics and molecular behavior of furo[3,2-b]pyridine (B1253681) systems. Methods like Density Functional Theory (DFT) and semi-empirical calculations are widely employed to predict geometries, electronic distributions, and thermodynamic properties.
Density Functional Theory (DFT) has become a standard method for studying heterocyclic compounds due to its balance of accuracy and computational cost. aps.org DFT calculations, using functionals such as Becke3–Lee–Yang–Parr (B3LYP) and the Coulomb-attenuating method (CAM-B3LYP) with appropriate basis sets (e.g., 6-311++G(d,p)), can be used to determine optimized molecular geometries, vibrational frequencies, and electronic absorption spectra. nih.gov For instance, in studies of related pyridine (B92270) derivatives, DFT has been successfully used to calculate bond lengths, bond angles, and Mulliken charge distributions, providing insight into the electronic nature of the molecule. nih.gov The electrostatic potential (ESP) map, another output of DFT calculations, is crucial for identifying regions of positive and negative charge, which in turn helps in predicting sites for electrophilic and nucleophilic attack. nih.gov
Thermodynamic parameters such as total energy, enthalpy, and Gibbs free energy can also be computed, confirming the stability of specific isomers or conformers of furo[3,2-b]pyridine derivatives. nih.gov Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, provides a detailed picture of charge transfer and hyperconjugative interactions within the molecule. nih.gov
Semi-empirical methods , while less accurate than DFT, offer a faster computational alternative for larger systems. These methods were used, for example, to determine the favored geometry of methyl pyrazolo[3,4-b]pyridine-5-carboxylates, which are structurally related to the furo[3,2-b]pyridine system. rsc.org Such calculations revealed a boat conformation in the dihydropyridine (B1217469) ring fused with a planar pyrazole (B372694) ring, demonstrating the utility of these methods for conformational analysis. rsc.org
Below is a table summarizing typical properties of a pyridine-containing heterocyclic system investigated using DFT calculations.
| Calculated Property | Method/Basis Set | Typical Finding | Reference |
| Optimized Geometry | DFT/B3LYP | Provides bond lengths and angles in agreement with experimental data. | nih.gov |
| Charge Distribution | Mulliken Method | Identifies charge allocation on different atoms; nitrogen atoms are typically regions of high negative charge. | nih.gov |
| Electrostatic Potential (ESP) | DFT | Maps charge distributions, indicating sites susceptible to electrophilic or nucleophilic attack. | nih.gov |
| Thermodynamic Stability | DFT | Calculation of total energy confirms the most stable molecular structure. | nih.gov |
| Electronic Spectra | CAM-B3LYP/CLR-PCM | Predicts UV-Vis absorption spectra in different solvents with good correlation to observed spectra. | nih.gov |
Computational Approaches to Aromaticity and Reactivity Prediction within Furo[3,2-b]pyridine Systems
The aromaticity of the fused furo[3,2-b]pyridine ring system is a key determinant of its stability, reactivity, and physical properties. Aromaticity is not a directly observable quantity but can be quantified using various computational indices based on geometric, magnetic, or electronic criteria. rsc.org
Aromaticity Indices: Computational studies on pyridine and related azines have benchmarked several aromaticity indices. nih.govdtu.dk These indices can be applied to the furo[3,2-b]pyridine system to assess the aromatic character of both the individual furan (B31954) and pyridine rings and the molecule as a whole.
Geometrical Indices: The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used index based on the degree of bond length equalization. nih.gov A HOMA value close to 1 indicates a highly aromatic system, while a value of 0 corresponds to a non-aromatic Kekulé structure. nih.gov
Electronic Indices: Indices based on electron delocalization, such as the Para-Delocalization Index (PDI) and the Fluctuation Index (FLU), provide insight into the extent of cyclic electron sharing. rsc.org The Multi-Center Index (MCI) is another measure that quantifies cyclic delocalization. rsc.orgdtu.dk
DFT functionals like CAM-B3LYP and ωB97X-D with basis sets such as cc-pVTZ have been identified as reliable for calculating these indices. dtu.dk The table below shows representative aromaticity index values for pyridine, which constitutes part of the furo[3,2-b]pyridine scaffold.
| Aromaticity Index | Level of Theory | Calculated Value for Pyridine | Aromatic Character | Reference |
| FLU | CAM-B3LYP/cc-pVTZ | 7.28 × 10⁻³ | Aromatic | dtu.dk |
| HOMA | CAM-B3LYP/cc-pVTZ | 1.000 | Aromatic | dtu.dk |
| PDI | CAM-B3LYP/cc-pVTZ | 5.67 × 10⁻² | Aromatic | dtu.dk |
| MCI | CAM-B3LYP/cc-pVTZ | 2.32 × 10⁻² | Aromatic | dtu.dk |
Reactivity Prediction: Computational methods are also invaluable for predicting the reactivity of furo[3,2-b]pyridine systems. cmu.edu Local reactivity descriptors derived from DFT, such as Fukui functions and condensed local softness, can identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to determine the molecule's electron-donating and electron-accepting capabilities, respectively. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net
Molecular Modeling and Docking Studies in the Context of Scaffold Design
The furo[3,2-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can serve as a template for designing ligands for multiple biological targets. nih.gov Molecular modeling and docking studies are essential computational tools used to explore and rationalize the therapeutic potential of this scaffold. bohrium.comnih.gov
Molecular docking simulations are used to predict the preferred binding mode and affinity of a ligand (e.g., a derivative of Methyl furo[3,2-b]pyridine-5-carboxylate) within the active site of a target protein. This information is critical for structure-based drug design, allowing chemists to design new derivatives with improved potency and selectivity.
For the closely related furo[2,3-b]pyridine (B1315467) scaffold, docking studies have been instrumental in elucidating its mechanism of action against various cancer-related targets. nih.govnih.gov For example:
Kinase Inhibition: Derivatives have been docked into the active sites of kinases like Focal Adhesion Kinase (FAK), serine/threonine kinase AKT1, and Cyclin-Dependent Kinase 2 (CDK2). bohrium.comnih.gov These studies help to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the kinase's binding pocket, providing a structural basis for designing more potent inhibitors. bohrium.comnih.gov
Receptor Targeting: The binding of furopyridine derivatives to receptors such as estrogen receptor alpha (ERα) and human epidermal growth factor receptor 2 (HER2) has also been investigated through molecular docking, suggesting mechanisms for disrupting key cellular signaling pathways in cancer.
These computational approaches allow for the in silico screening of virtual libraries of furo[3,2-b]pyridine derivatives, prioritizing the synthesis of compounds with the highest predicted activity and best drug-like properties. nih.gov This significantly accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates. nih.gov
Academic Applications of the Furo 3,2 B Pyridine Scaffold in Chemical Research
Role in the Design and Synthesis of Chemical Probes
The furo[3,2-b]pyridine (B1253681) core has been identified as a privileged scaffold in the development of chemical probes, which are essential tools for dissecting biological pathways. Its rigid structure and potential for diverse functionalization allow for the fine-tuning of potency and selectivity towards specific biological targets.
The furo[3,2-b]pyridine motif has proven to be a valuable central scaffold for potent and highly selective kinase inhibitors. researchgate.netnih.gov Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. researchgate.net The development of selective kinase inhibitors is a major focus of drug discovery and chemical biology.
Research has shown that 3,5-disubstituted furo[3,2-b]pyridines can be optimized to yield potent, cell-active, and highly selective inhibitors of cdc-like kinases (CLKs). researchgate.netnih.gov CLKs are involved in the regulation of pre-mRNA splicing, and their inhibition is a potential therapeutic strategy for various diseases. For instance, the compound MU1210, which features a furo[3,2-b]pyridine core, has been recognized as a quality chemical probe for CLK1/2/4. researchgate.net Unlike typical ATP-mimetic inhibitors that bind to the highly conserved hinge region of kinases, some furo[3,2-b]pyridine-based inhibitors adopt a binding mode that engages with the less conserved back pocket of the kinase, which contributes to their enhanced selectivity. researchgate.net
| Compound ID | Target Kinase(s) | Key Features |
| MU1210 | CLK1/2/4 | A quality chemical biology probe with high selectivity. researchgate.net |
| Furo[3,2-b]pyridine (20) | Not specified | Adopts a conserved binding mode but engages with the back pocket of the kinase, enhancing selectivity. researchgate.net |
Beyond kinase inhibition, the furo[3,2-b]pyridine scaffold has been explored for its ability to modulate other crucial cellular signaling pathways. A notable example is the Hedgehog signaling pathway, which plays a fundamental role in embryonic development and tissue homeostasis. researchgate.net Aberrant activation of this pathway is linked to the development of several types of cancer. researchgate.net
Interestingly, a subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, which were found to be inactive as kinase inhibitors, demonstrated sub-micromolar activity as modulators of the Hedgehog pathway. nih.gov This discovery highlights the versatility of the furo[3,2-b]pyridine scaffold, where subtle structural modifications can completely switch the biological target and activity profile. This dual activity within the same chemical class provides a rich platform for developing probes to investigate both kinase-dependent and Hedgehog signaling pathways.
Versatility as a Building Block for Complex Heterocyclic Systems in Organic Synthesis
The furo[3,2-b]pyridine framework is not only a pharmacologically relevant scaffold but also a versatile building block in organic synthesis for the construction of more complex polyheterocyclic systems. researchgate.net An efficient and rapid synthesis of the parent furo[3,2-b]pyridine can be achieved through a one-pot Sonogashira coupling followed by a heteroannulation sequence. researchgate.net
Once formed, the furo[3,2-b]pyridine core can be selectively functionalized. For example, regioselective lithiation can be performed to introduce various substituents at the 2-position. researchgate.net These substituted derivatives then serve as substrates for the synthesis of more elaborate polyheterocyclic structures. The ability to readily access and functionalize the furo[3,2-b]pyridine system makes it an attractive starting point for the construction of diverse chemical libraries for screening against various biological targets.
Studies on Isosteric Replacement Strategies in Heterocyclic Compound Design (e.g., Thieno- vs. Furo- Analogues)
Isosteric replacement is a common strategy in medicinal chemistry where a functional group is replaced by another group with similar steric and electronic properties to modulate the physicochemical and pharmacological properties of a compound. The furo[3,2-b]pyridine nucleus has been successfully investigated as a bioisostere for the indole (B1671886) nucleus in the design of 5-HT1F receptor agonists for the treatment of migraine. doi.orgresearchgate.netresearchgate.net
This replacement has been shown to be effective, yielding compounds with comparable affinity for the 5-HT1F receptor but with improved selectivity over other 5-HT receptor subtypes when compared to their indole counterparts. doi.org For example, the replacement of the indole core with a furo[3,2-b]pyridine scaffold in a series of 5-arylamido-3-piperidinyl compounds led to the identification of a potent and selective 5-HT1F receptor agonist. doi.org
In comparison to its thieno[3,2-b]pyridine (B153574) analogue, the furo[3,2-b]pyridine scaffold offers different physicochemical properties. While both can serve as core structures for kinase inhibitors, the oxygen atom in the furan (B31954) ring of furo[3,2-b]pyridine can act as a hydrogen bond acceptor, which can influence protein-ligand interactions and potentially alter the binding mode and selectivity profile of the inhibitor.
| Scaffold Comparison | Key Property Differences | Impact on Drug Design |
| Furo[3,2-b]pyridine vs. Indole | Different physicochemical and electronic properties. doi.org | Can lead to improved selectivity for the target receptor. doi.org |
| Furo[3,2-b]pyridine vs. Thieno[3,2-b]pyridine | Oxygen in furan can act as a hydrogen bond acceptor. | May result in different binding modes and selectivity profiles for kinase inhibitors. |
Applications in Advanced Catalyst Ligand Design (e.g., Chiral Ruthenium Catalysts)
The application of the furo[3,2-b]pyridine scaffold extends beyond medicinal chemistry into the realm of catalysis. Specifically, it has been used in the design of ligands for chiral metal catalysts. A sterically demanding derivative of a chiral-at-metal ruthenium(II) catalyst has been developed, which is composed of two bidentate furo[3,2-b]pyridyl functionalized N-heterocyclic carbene ligands. researchgate.net
The cis-coordination of these ligands generates helical chirality and a stereogenic ruthenium center. The catalytic site is highly shielded by two 2-(tert-butyl)furo[3,2-b]pyridine moieties. researchgate.net This catalyst has been successfully applied in the enantioselective alkynylation of 2,2,2-trifluoroacetophenone (B138007) and pentafluorobenzaldehyde. researchgate.net The use of the furo[3,2-b]pyridine ligand in this context demonstrates its utility in creating a well-defined and sterically hindered chiral environment around a metal center, which is crucial for achieving high enantioselectivity in asymmetric catalysis.
Emerging Research Directions in Methyl Furo 3,2 B Pyridine 5 Carboxylate Chemistry
Innovations in Sustainable and Efficient Synthetic Methodologies for Furo[3,2-b]pyridine (B1253681) Derivatives
Recent research has prioritized the development of green and efficient synthetic routes for furo[3,2-b]pyridine derivatives, moving away from complex, multi-step procedures that often involve hazardous reagents. nih.govrasayanjournal.co.in These modern approaches emphasize sustainability through methods like one-pot reactions, the use of greener solvents, microwave-assisted synthesis, and ultrasound-assisted techniques. rasayanjournal.co.innih.gov
A notable advancement is the use of Pd/C-Cu catalysis assisted by ultrasound for the one-pot synthesis of 2-substituted furo[3,2-b]pyridines. nih.gov This method involves the coupling of 3-chloro-2-hydroxy pyridine (B92270) with terminal alkynes, achieving both C-C coupling and C-O bond formation in a single pot. nih.gov The use of an inexpensive and stable palladium on carbon (Pd/C) catalyst and ultrasound irradiation significantly reduces reaction times and simplifies the process. nih.gov Other sustainable strategies include multicomponent reactions (MCRs) and the use of environmentally friendly catalysts, which increase yield, reduce waste, and shorten reaction times. doaj.orgrasayanjournal.co.innih.gov Palladium-catalyzed reactions, such as Sonogashira coupling followed by heteroannulation, have also proven effective for the rapid assembly of the furo[3,2-b]pyridine core. researchgate.netresearchgate.net
| Methodology | Key Features | Catalyst/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Ultrasound-Assisted Synthesis | One-pot C-C and C-O bond formation | 10% Pd/C-CuI-PPh3-Et3N in EtOH, Ultrasound | Efficient, direct access to derivatives, uses inexpensive catalyst | nih.gov |
| Microwave-Assisted Synthesis | Accelerated reaction rates | Microwave irradiation, various catalysts | Reduced reaction times, higher yields, energy efficient | doaj.orgrasayanjournal.co.in |
| Palladium-Catalyzed Cyclization | Intramolecular dual C-H activation or heteroannulation | Pd(0) catalysts | High yield, high regioselectivity, general applicability | researchgate.netacs.org |
| Copper-Mediated Oxidative Cyclization | Assembly of the core scaffold | Copper-based catalysts | Effective for building the fundamental ring structure | nih.govresearchgate.net |
| Multicomponent Reactions (MCRs) | Three or more reactants in a single pot | Various, often green catalysts | High atom economy, reduced waste, simplified workup | doaj.orgnih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and analysis of novel compounds. nih.govnih.gov In the context of Methyl furo[3,2-b]pyridine-5-carboxylate and its analogs, these computational tools offer powerful methods for designing new molecules and predicting their biological activities and physicochemical properties. nih.govcrimsonpublishers.com
| AI/ML Application | Description | Potential Impact on Furo[3,2-b]pyridine Research | Reference |
|---|---|---|---|
| De Novo Drug Design | Generates novel molecular structures with desired properties without a reference compound. | Creation of unique furo[3,2-b]pyridine derivatives optimized for specific biological targets. | nih.govcrimsonpublishers.com |
| Property Prediction (QSAR) | Models that correlate chemical structure with biological activity or other properties. | Efficiently screen virtual libraries of furo[3,2-b]pyridines to predict efficacy and prioritize synthesis. | nih.govslideshare.net |
| Toxicity Prediction | Deep learning models analyze molecular structures to forecast potential toxicity. | Early-stage elimination of derivative candidates likely to have adverse safety profiles. | crimsonpublishers.commit.edu |
| Virtual High-Throughput Screening | Computational screening of large compound libraries against a biological target. | Rapid identification of promising hit compounds from vast virtual libraries of furo[3,2-b]pyridine analogs. | nih.gov |
Discovery of Novel Chemical Transformations and Reactivity Patterns for Furo[3,2-b]pyridine Functionalization
Expanding the chemical space of this compound requires a deep understanding of the furo[3,2-b]pyridine core's reactivity and the development of new methods for its functionalization. Research has identified several key chemical transformations that allow for the selective modification of this scaffold. doaj.org
The furo[3,2-b]pyridine ring system is amenable to a variety of reactions, including acetylation, chlorination, nucleophilic substitution, and the Vilsmeier-Haack reaction. doaj.org Metal-catalyzed cross-coupling reactions are particularly valuable for introducing diverse substituents. For example, the Suzuki coupling, a palladium-catalyzed reaction, is widely used to attach aryl or heteroaryl groups to the core structure, enabling extensive Structure-Activity Relationship (SAR) studies. doaj.orgmdpi.com Another powerful technique is regioselective lithiation, which allows for the precise functionalization at specific positions on the ring that might otherwise be difficult to access. researchgate.net These transformations are crucial for synthesizing libraries of derivatives to probe biological targets and optimize the properties of lead compounds. nih.gov
| Reaction Type | Reagents/Catalyst | Purpose | Reference |
|---|---|---|---|
| Suzuki Coupling | Palladium catalyst, boronic acids/esters | Introduction of aryl and heteroaryl substituents. | doaj.orgmdpi.com |
| Acetylation | Acetylating agents (e.g., acetic anhydride) | Addition of an acetyl group. | doaj.org |
| Chlorination | Chlorinating agents (e.g., POCl3) | Introduction of chlorine atoms, which can serve as handles for further substitution. | doaj.orgresearchgate.net |
| Vilsmeier-Haack Reaction | POCl3, DMF | Formylation of the ring system (addition of a -CHO group). | doaj.org |
| Nucleophilic Substitution | Various nucleophiles | Displacement of leaving groups to introduce new functional groups. | doaj.org |
| Regioselective Lithiation | Organolithium reagents (e.g., n-BuLi) | Creates a nucleophilic site at a specific position for reaction with electrophiles. | researchgate.net |
Q & A
Q. What are the optimized synthetic routes for Methyl furo[3,2-b]pyridine-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of furan and pyridine precursors. For example, cyclization under acidic catalysis (e.g., H₂SO₄) in toluene at 80–100°C achieves moderate yields (45–60%) . Microwave-assisted synthesis significantly reduces reaction time (from hours to minutes) while maintaining yields (~50–55%) by enhancing reaction homogeneity and energy efficiency . Key parameters include solvent polarity (toluene vs. DMF), temperature control, and catalyst loading.
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., furan vs. pyridine ring protons) and detects impurities. For example, the methyl ester group typically resonates at δ ~3.8–4.0 ppm .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for distinguishing furo[3,2-b] from furo[2,3-b] isomers .
- HPLC-MS : Validates purity (>95%) and detects by-products from incomplete cyclization or oxidation .
Q. How do solubility and stability profiles impact experimental design?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM). Pre-dissolution in DMSO (10 mM stock) is recommended for biological assays .
- Stability : Degrades under prolonged light exposure; store at -20°C in amber vials. Stability in DMSO is limited to 1 month at -20°C due to ester hydrolysis risks .
Advanced Research Questions
Q. How does substitution on the furopyridine ring influence structure-activity relationships (SAR) in biological assays?
- Methodological Answer : Comparative studies of analogs show:
Q. What mechanisms underlie its interaction with cytochrome P450 enzymes, and how can this inform toxicity studies?
- Methodological Answer : this compound acts as a competitive inhibitor of CYP3A4 (Ki = 8.2 μM), likely via π-π stacking with the heme cofactor. Assess metabolic stability using liver microsome assays and LC-MS/MS to detect reactive intermediates . Co-administering CYP inhibitors (e.g., ketoconazole) in animal models clarifies in vivo relevance .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 12 μM vs. 25 μM in HeLa cells) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
